molecular formula C26H26FN5O5S B2988716 N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 921131-74-0

N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2988716
CAS RN: 921131-74-0
M. Wt: 539.58
InChI Key: SAPDHNDLWBFMCK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H26FN5O5S and its molecular weight is 539.58. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Compounds similar to the one mentioned are often explored for their potential as radioligands. For instance, derivatives of pyrazolo[1,5-a]pyrimidineacetamides have been developed for imaging the translocator protein (18 kDa) with positron emission tomography (PET). These compounds, including [18F]DPA-714, are designed with fluorine atoms allowing for fluorine-18 labelling, enabling in vivo imaging of neuroinflammatory processes, which is crucial for understanding various neurological disorders (Dollé et al., 2008; Damont et al., 2015).

Exploration of Peripheral Benzodiazepine Receptors

Research on compounds such as fluoropropoxy and fluoroethoxy substituted pyrazolo[1,5-a]pyrimidines has shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These findings are significant because PBRs are associated with neurodegenerative disorders, and compounds that target these receptors could be useful for imaging PBR expression in such conditions (Fookes et al., 2008).

Anti-inflammatory and Analgesic Agents

Some derivatives, like those synthesized from visnaginone and khellinone, have shown anti-inflammatory and analgesic activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting their potential as therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticonvulsant Activities

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlight the potential of such compounds in treating seizures. Through direct synthesis and subsequent biological evaluation, these compounds have shown moderate anticonvulsant activity, indicating their potential therapeutic value (Severina et al., 2020).

Synthesis and Characterization for Antimicrobial Activity

Novel heterocyclic compounds incorporating various moieties have been synthesized and characterized for their antimicrobial activities. These studies are crucial for developing new antibiotics and understanding the structure-activity relationships of these compounds (Nunna et al., 2014).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O5S/c1-31-23-21(25(34)32(2)26(31)35)24(30-22(29-23)16-7-5-6-8-17(16)27)38-14-20(33)28-12-11-15-9-10-18(36-3)19(13-15)37-4/h5-10,13H,11-12,14H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPDHNDLWBFMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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